molecular formula C8H8N2S B13009541 Benzo[d]isothiazol-6-ylmethanamine

Benzo[d]isothiazol-6-ylmethanamine

Cat. No.: B13009541
M. Wt: 164.23 g/mol
InChI Key: QITRYTDXCZAJHT-UHFFFAOYSA-N
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Description

Benzo[d]isothiazol-6-ylmethanamine is a chemical compound with the molecular formula C8H8N2S. It is a derivative of isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]isothiazol-6-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with formaldehyde, followed by cyclization to form the isothiazole ring . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isothiazol-6-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve specific properties or functionalities .

Common Reagents and Conditions

    Oxidation: Selectfluor-mediated oxidation in aqueous media is a common method for oxidizing this compound.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.

    Substitution: Substitution reactions often require the use of nucleophiles or electrophiles to replace specific functional groups on the isothiazole ring.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms, which may exhibit different chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]isothiazol-6-ylmethanamine is unique due to its specific substitution pattern on the isothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Benzo[d]isothiazol-6-ylmethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound consists of a benzene ring fused to an isothiazole moiety, characterized by the presence of nitrogen and sulfur atoms. This unique structure contributes to its chemical reactivity and biological activity, making it a valuable scaffold for drug development.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits substantial antimicrobial activity. It has been explored as a lead compound for developing new antibiotics and antifungal agents due to its ability to inhibit the growth of various pathogens.

2. Anticancer Potential
The compound has shown promise in anticancer research. Studies have demonstrated that derivatives of this compound can inhibit specific cellular pathways involved in tumor growth. For instance, compounds derived from this scaffold have been found to induce apoptosis and cell cycle arrest in cancer cell lines such as A431 and A549 .

3. Anti-inflammatory Effects
this compound derivatives have also been investigated for their anti-inflammatory properties. Research has shown that certain derivatives can reduce the production of pro-inflammatory cytokines and other mediators involved in inflammatory processes, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may act as an inhibitor of various enzymes or receptors, modulating signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, studies have indicated that it can inhibit the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation .

Case Studies

Several studies highlight the efficacy of this compound:

  • Antimicrobial Study : In vitro evaluations showed that compounds derived from this compound effectively inhibited gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, demonstrating its potential as a new class of antibacterial agents .
  • Anticancer Research : A study involving derivatives of this compound revealed significant inhibition of cancer cell proliferation in multiple cell lines, with some compounds exhibiting IC50 values in the low micromolar range. The most potent derivatives also demonstrated the ability to induce apoptosis in these cells .

Applications

This compound has potential applications across various fields:

Field Application
Pharmaceuticals Development of antibiotics, antifungals, and anticancer agents
Agrochemicals Potential use as a pesticide or herbicide due to its biological activity
Materials Science Utilized in synthesizing specialty chemicals

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

1,2-benzothiazol-6-ylmethanamine

InChI

InChI=1S/C8H8N2S/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4,9H2

InChI Key

QITRYTDXCZAJHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)SN=C2

Origin of Product

United States

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